![molecular formula C7H8ClN3O2 B1601445 Ethyl 5-amino-2-chloropyrimidine-4-carboxylate CAS No. 59950-50-4](/img/structure/B1601445.png)
Ethyl 5-amino-2-chloropyrimidine-4-carboxylate
Overview
Description
Ethyl 5-amino-2-chloropyrimidine-4-carboxylate, or ECPC, is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is involved in the synthesis of various pharmaceutical compounds. For example, derivatives of pyrimidine-5-carboxylate, including ethyl 2-amino-4-chloro-6-(2, 4, 6 trichloro phenyl amino) pyrimidine-5-carboxylate, have been synthesized and tested for their antibacterial, antifungal, and anti-inflammatory activities. These derivatives are confirmed through methods such as elemental analysis, IR, 1HNMR, and Mass spectroscopy (Dongarwar et al., 2011).
Chemical Synthesis and Reactions
Ethyl 5-amino-2-chloropyrimidine-4-carboxylate serves as a precursor in the synthesis of complex organic compounds. For instance, its reaction with various chemicals has been used to synthesize novel heterocyclic systems, such as 5H-1-thia-3,5,6,8-tetraazaacenaphthylenes, by acid-catalyzed cyclocondensation with triethyl orthoformate (Tumkevičius, 1995). Additionally, its reaction with 2-chloropyrimidine and 2-chlorobenzoxazole has been explored for the synthesis of imidazopyrimidine and aminoindole derivatives, highlighting its versatility in chemical reactions (Marjani & Khalafy, 2010).
Gene Expression Inhibition Studies
Ethyl 5-amino-2-chloropyrimidine-4-carboxylate and its analogues have been studied for their potential in inhibiting gene expression. Research shows that certain analogues can inhibit AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells, suggesting potential applications in gene regulation studies (Palanki et al., 2002).
Heterocyclic Chemistry
This compound is crucial in the field of heterocyclic chemistry, where it's used to create various heterocyclic structures. Its ability to undergo nucleophilic substitution reactions has led to the development of diverse compounds like thiazolopyrimidines and thiazolodipyrimidines, expanding the scope of synthetic heterocyclic chemistry (Sherif et al., 1993).
properties
IUPAC Name |
ethyl 5-amino-2-chloropyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-2-13-6(12)5-4(9)3-10-7(8)11-5/h3H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFCEIMRFKQNND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482788 | |
Record name | Ethyl 5-amino-2-chloropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59950-50-4 | |
Record name | Ethyl 5-amino-2-chloropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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